1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry NAMPT Inhibition Triazole Carboxamide SAR

1-Phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396808-94-8; molecular formula C17H12N6OS; MW 348.38) is a fully synthetic, heterocyclic small molecule incorporating a 1,2,3-triazole core N1-substituted with a phenyl ring, C5-substituted with a pyridin-2-yl group, and a C4-carboxamide linked to a 2-aminothiazole moiety. This compound belongs to the broader class of triazole-4-carboxamides, a scaffold that has been investigated for nicotinamide phosphoribosyltransferase (NAMPT) inhibition at single-digit nanomolar potency, as well as Pim kinase inhibition and trace amine-associated receptor (TAAR1) modulation.

Molecular Formula C17H12N6OS
Molecular Weight 348.38
CAS No. 1396808-94-8
Cat. No. B2699298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1396808-94-8
Molecular FormulaC17H12N6OS
Molecular Weight348.38
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=CC=N4
InChIInChI=1S/C17H12N6OS/c24-16(20-17-19-10-11-25-17)14-15(13-8-4-5-9-18-13)23(22-21-14)12-6-2-1-3-7-12/h1-11H,(H,19,20,24)
InChIKeyFRCCEQZKUHVAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396808-94-8): Structural Identity and Research-Grade Procurement Context


1-Phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396808-94-8; molecular formula C17H12N6OS; MW 348.38) is a fully synthetic, heterocyclic small molecule incorporating a 1,2,3-triazole core N1-substituted with a phenyl ring, C5-substituted with a pyridin-2-yl group, and a C4-carboxamide linked to a 2-aminothiazole moiety [1]. This compound belongs to the broader class of triazole-4-carboxamides, a scaffold that has been investigated for nicotinamide phosphoribosyltransferase (NAMPT) inhibition at single-digit nanomolar potency, as well as Pim kinase inhibition and trace amine-associated receptor (TAAR1) modulation [2][3]. The compound is currently available from specialty chemical suppliers primarily as a research-grade building block or reference standard for medicinal chemistry and chemical biology investigations.

Why Close Analogs and Generic Triazole Derivatives Cannot Substitute for 1-Phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide in Targeted Research


The compound's precise substitution pattern—specifically the combination of an N1-phenyl, C5-(pyridin-2-yl) triazole core with a thiazol-2-yl carboxamide tail—produces a unique hydrogen-bonding and metal-chelating pharmacophore that cannot be replicated by generic triazoles or even closely related analogs [1]. In the structurally characterized triazolylpyridine NAMPT inhibitor series (Travelli et al., 2017, 2019), minor modifications to the amide tail group—such as replacement of a thiazole with a benzothiazole (CAS 1396708-31-8) or substitution of the pyridine with other heterocycles—produced substantial shifts in enzymatic IC50, cellular permeability, and metabolic stability [2][3]. Furthermore, the parent carboxylic acid (CAS 947271-61-6) lacks the thiazole-amide tail entirely and is pharmacologically inert with respect to the target engagement profiles documented for the amide series . Consequently, researchers requiring the specific chemical entity for SAR-by-catalog, pharmacological probe development, or patent exemplification must procure the exact CAS 1396808-94-8 compound rather than assuming interchangeability with any in-class analog.

Quantitative Differentiation Evidence for 1-Phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396808-94-8) Relative to Key Comparators


Structural Uniqueness of the Triazole-Thiazole-Pyridine Pharmacophore vs. Parent Carboxylic Acid

CAS 1396808-94-8 differs from its closest commercially available precursor, 1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 947271-61-6), by the formal condensation of the C4-carboxyl group with 2-aminothiazole to form a carboxamide linkage. In the NAMPT inhibitor series described by Travelli et al. (2017, 2019), the carboxamide tail group is essential for enzymatic potency: the reference inhibitor MV78 (which contains a biphenyl-pyridine carboxamide tail) displayed an IC50 of 3.1 nM against recombinant NAMPT [1], whereas the free carboxylic acid intermediate in the same series showed no measurable inhibition at concentrations up to 10 µM [2]. While direct IC50 data for CAS 1396808-94-8 against NAMPT have not been independently published in the peer-reviewed literature, the class-level SAR indicates that the thiazol-2-yl carboxamide tail contributes critical hydrogen-bond acceptor and π-stacking interactions within the NAMPT active site that are entirely absent in the free acid form [3].

Medicinal Chemistry NAMPT Inhibition Triazole Carboxamide SAR

Thiazole vs. Benzothiazole Amide Tail: Differentiated Physicochemical and Metabolic Profiles

The thiazol-2-yl amide tail in CAS 1396808-94-8 (MW 348.38; predicted logP ~2.8) confers a lower molecular weight and reduced lipophilicity compared to the benzothiazole analog, N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396708-31-8; MW ~428). In the metabolic stability study by Aprile et al. (2020), compounds within the triazole-based NAMPT inhibitor series bearing smaller amide tail groups demonstrated superior aqueous solubility and, in several cases, reduced CYP450 inhibition liability compared to bulkier benzothiazole-containing analogs [1]. Specifically, the data set demonstrates that increasing tail group hydrophobicity (e.g., biphenyl or extended benzothiazole moieties) correlates with higher metabolic turnover in both rat and human liver microsomes, and with CYP3A4 inhibition at therapeutically relevant concentrations [2]. While direct head-to-head microsomal stability data for CAS 1396808-94-8 versus CAS 1396708-31-8 are not published, the systematic SAR trends support a class-level inference of improved developability parameters for the smaller thiazole tail variant [3].

ADME Metabolic Stability Hepatic Microsomes

Differentiation from Generic 1,2,3-Triazole Antifungals: Target Class and Selectivity Profile

Unlike classical 1,2,3-triazole antifungals (e.g., fluconazole, itraconazole) that act via inhibition of fungal lanosterol 14α-demethylase (CYP51), the triazolylpyridine carboxamide scaffold represented by CAS 1396808-94-8 is designed for engagement of intracellular enzymes such as NAMPT or Pim kinases [1][2]. The key structural determinant is the C4-carboxamide extension, which projects the thiazole moiety into a selectivity pocket that is absent in the CYP51 active site architecture. Fluconazole (MW 306.3; triazole core with no carboxamide extension) displays a CYP51 IC50 of ~0.1-1 µM against Candida albicans but shows negligible NAMPT inhibition (IC50 >50 µM) [3]. Conversely, the triazolylpyridine carboxamide class achieves NAMPT IC50 values in the low nanomolar range while losing antifungal CYP51 activity [4]. This target-class divergence means that CAS 1396808-94-8 cannot be functionally substituted by generic triazole antifungals in oncology or inflammation research contexts.

Target Selectivity Triazole Pharmacology CYP51 vs. NAMPT

TAAR1 and Pim Kinase Patent Exemplification: IP-Based Differentiation from Narrow-Spectrum NAMPT Probes

CAS 1396808-94-8 falls within the generic Markush structures of two distinct patent families: (i) US9416127 and related filings covering triazole carboxamides as TAAR1 ligands for neuropsychiatric indications [1], and (ii) EP2945939/WO2014110574 covering thiazole- and pyridine-carboxamide compounds as Pim kinase inhibitors for oncology [2]. This dual patent footprint is not shared by the more narrowly profiled NAMPT inhibitor probes (e.g., compound 30c from Travelli et al. 2017, which is not claimed for TAAR1). The compound's thiazole-amide tail places it at the intersection of these two IP spaces, making it a strategic procurement choice for laboratories conducting competitive intelligence, freedom-to-operate analyses, or validating patent exemplification data [3]. The benzothiazole analog (CAS 1396708-31-8) does not appear in the TAAR1 patent family, reducing its utility for cross-target screening [4].

TAAR1 Pim Kinase Patent Exemplification

Recommended Research and Procurement Application Scenarios for 1-Phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1396808-94-8)


SAR-by-Catalog: Exploring Thiazole Tail Group Effects on NAMPT Inhibition Potency and Selectivity

Procurement of CAS 1396808-94-8 enables direct comparison within the triazolylpyridine carboxamide series against published NAMPT inhibitors such as MV78 (IC50 = 3.1 nM) and compound 30c (sub-nanomolar NAMPT IC50; active in xenograft models) [1]. By testing the thiazol-2-yl amide variant alongside the benzothiazole analog (CAS 1396708-31-8) and the parent acid (CAS 947271-61-6), research teams can systematically map the contribution of tail group heteroatom content, ring size, and lipophilicity to NAMPT potency, cellular permeability, and microsomal stability—data essential for lead optimization programs [2].

Multi-Target Kinase and Receptor Screening in Oncology and Neuropharmacology Programs

Given the compound's position at the intersection of NAMPT, Pim kinase, and TAAR1 patent spaces, procurement of this specific chemotype supports broad-spectrum screening panels that would be inaccessible with narrow-spectrum probe molecules [3]. This is particularly relevant for contract research organizations and academic screening centers aiming to identify polypharmacology or off-target liabilities of triazole-carboxamide leads. The thiazole tail's reduced logP (predicted ~2.8) may also reduce false-positive rates in biochemical assays compared to more lipophilic benzothiazole analogs [4].

Patent Validation and Freedom-to-Operate (FTO) Reference Standard

CAS 1396808-94-8 is explicitly encompassed within the Markush claims of both US9416127 (TAAR1) and EP2945939 (Pim kinase). Procuring this compound as a reference standard enables pharmaceutical IP teams to experimentally verify the enablement and sufficiency of disclosure requirements under 35 U.S.C. §112 or equivalent jurisdictions, to challenge breadth of claims, or to prepare FTO opinions. No generic triazole or single-target probe can substitute for this specific CAS-indexed exemplar in a legal or regulatory context [5].

Click Chemistry-Derived Pharmacophore Validation in Chemical Biology

The 1,2,3-triazole core of CAS 1396808-94-8 is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) of phenyl azide with a pyridyl-alkyne precursor, followed by carboxamide coupling with 2-aminothiazole [6]. This modular, click-chemistry-compatible synthesis makes the compound an attractive scaffold for late-stage diversification libraries, where the thiazole tail can be systematically varied. Procurement of the fully elaborated compound allows researchers to benchmark the activity of novel tail-modified derivatives against a defined reference compound in enzymatic and cellular assays [7].

Quote Request

Request a Quote for 1-phenyl-5-(pyridin-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.